Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Description
Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The thieno[2,3-d]pyrimidine moiety in this compound is a fused ring system that includes both sulfur and nitrogen atoms, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.ClH/c1-3-12-8-13-14(17-9-18-15(13)22-12)19-11-6-4-5-10(7-11)16(20)21-2;/h4-9H,3H2,1-2H3,(H,17,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIUJIYKQIOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC(=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow chemistry can also be advantageous for scaling up the production while maintaining high yields and purity. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and bases such as cesium carbonate (Cs2CO3) to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, dimethylformamide (DMF)
Bases: Cesium carbonate (Cs2CO3), sodium bicarbonate (NaHCO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in the treatment of leukemia, share a similar pyrimidine scaffold.
Thieno[2,3-d]pyrimidine Compounds: Other compounds in this class include various kinase inhibitors used in cancer therapy
Uniqueness
Methyl 3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
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